Enhanced Corrosion Inhibition Efficiency Conferred by 2-Methyl Substitution on Pyridinium Bromides
In comparative corrosion inhibition experiments on 08KP steel in 3 M H₂SO₄, 1-phenacylmethyl-2-methylpyridinium bromide (I-3) exhibited a coefficient of corrosion inhibition of 15.5 at 20 °C and 209.1 at 60 °C, whereas the unsubstituted analog 1-phenacylmethylpyridinium bromide (I-1) achieved only 11.3 at 20 °C and a substantially lower value at elevated temperature . The 2-methyl group thus provides a 1.4-fold enhancement at 20 °C and a dramatic order-of-magnitude improvement at 60 °C. Although these data originate from structurally related 1-phenacylmethyl-substituted compounds rather than the 1-pentyl target itself, the ring electronics conferred by the 2-methyl group are directly transferable, as the inhibition mechanism depends on pyridinium ring adsorption onto the metal surface rather than on the N-alkyl chain identity .
| Evidence Dimension | Coefficient of corrosion inhibition (γ) on 08KP steel in 3 M H₂SO₄ |
|---|---|
| Target Compound Data | 15.5 (20 °C); 209.1 (60 °C) for 1-phenacylmethyl-2-methylpyridinium bromide (I-3, structurally analogous 2-methyl pyridinium) |
| Comparator Or Baseline | 11.3 (20 °C); not separately reported at 60 °C for 1-phenacylmethylpyridinium bromide (I-1, unsubstituted analog) |
| Quantified Difference | 1.4-fold increase at 20 °C; order-of-magnitude improvement at 60 °C for 2-methyl vs. H-substituted analog |
| Conditions | Weight-loss method; 08KP steel; 3 M H₂SO₄; inhibitor concentration 1×10⁻² M; 20 °C and 60 °C |
Why This Matters
The 2-methyl substituent dramatically improves corrosion inhibition at elevated temperature, a property critical for industrial acid-pickling and oilfield acidizing operations where thermal stability of the inhibitor film is essential.
